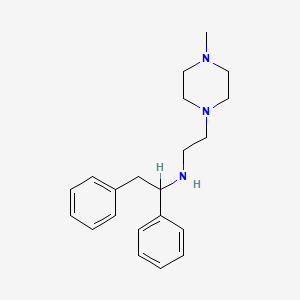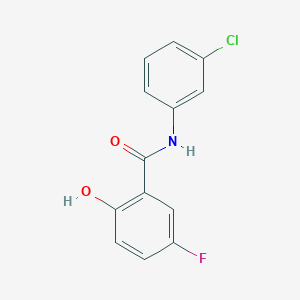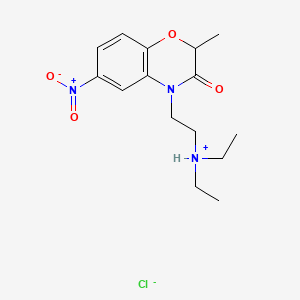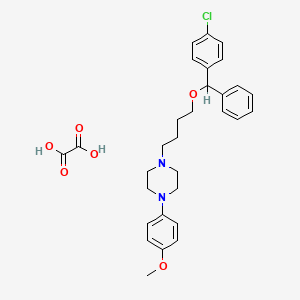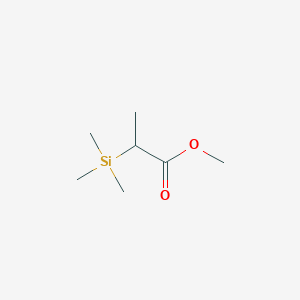
Methyl 2-(trimethylsilyl)propionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(trimethylsilyl)propionate is an organosilicon compound with the molecular formula C7H16O2Si. It is characterized by the presence of a trimethylsilyl group attached to a propionate moiety. This compound is often used in organic synthesis due to its unique properties, such as its ability to act as a protecting group and its involvement in various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 2-(trimethylsilyl)propionate can be synthesized through several methods. One common approach involves the reaction of methyl propionate with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as distillation and recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(trimethylsilyl)propionate undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and nucleophiles. Conditions often involve the use of solvents like tetrahydrofuran (THF) and bases such as sodium hydride.
Oxidation and Reduction: Reagents such as hydrogen peroxide or lithium aluminum hydride may be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of silylated compounds, while oxidation may produce corresponding carboxylic acids .
Applications De Recherche Scientifique
Methyl 2-(trimethylsilyl)propionate has several applications in scientific research:
Mécanisme D'action
The mechanism by which methyl 2-(trimethylsilyl)propionate exerts its effects is primarily through its ability to act as a protecting group. The trimethylsilyl group can temporarily shield reactive sites on a molecule, allowing for selective reactions to occur at other positions. This property is particularly useful in multi-step organic syntheses .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-(trimethylsilyl)acetate
- Trimethylsilylpropanoic acid
- Tetramethylsilane
Uniqueness
Methyl 2-(trimethylsilyl)propionate is unique due to its specific structure, which combines the properties of a trimethylsilyl group with a propionate moiety. This combination allows for unique reactivity and applications in organic synthesis that are not shared by all similar compounds .
Propriétés
Numéro CAS |
55453-09-3 |
|---|---|
Formule moléculaire |
C7H16O2Si |
Poids moléculaire |
160.29 g/mol |
Nom IUPAC |
methyl 2-trimethylsilylpropanoate |
InChI |
InChI=1S/C7H16O2Si/c1-6(7(8)9-2)10(3,4)5/h6H,1-5H3 |
Clé InChI |
CQHHIWHDTDRKMA-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)OC)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


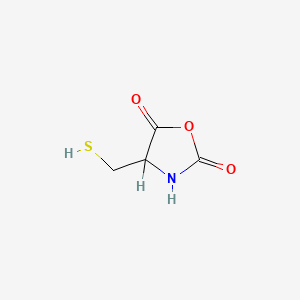
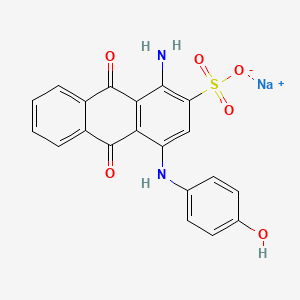

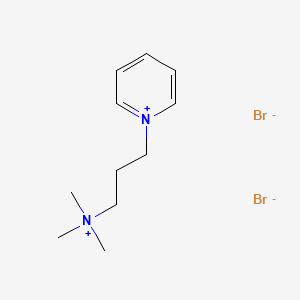
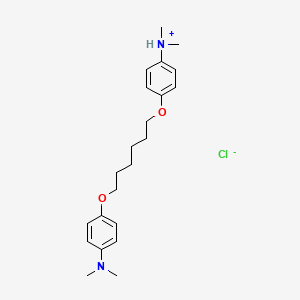
![1,3-Dioxepane-4,7-dimethanol,5,6-bis[(acetyloxy)methoxy]-,diacetate(9ci)](/img/structure/B13752313.png)
